molecular formula C10H15ClN2O B1379684 2-Amino-N-(3,4-dimethylphenyl)acetamide hydrochloride CAS No. 117044-51-6

2-Amino-N-(3,4-dimethylphenyl)acetamide hydrochloride

Cat. No.: B1379684
CAS No.: 117044-51-6
M. Wt: 214.69 g/mol
InChI Key: YCJGNWQRDLGMCT-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

2-Amino-N-(3,4-dimethylphenyl)acetamide hydrochloride exists in two primary forms: the free base and the hydrochloride salt form, each possessing distinct physicochemical properties and identification parameters. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the compound classified as a substituted acetamide derivative containing both amino and aromatic functionalities.

The primary identification of this compound relies on its Chemical Abstracts Service registry number, with the hydrochloride salt form designated as 117044-51-6 and the corresponding free base assigned 117044-52-7. The systematic name 2-amino-N-(3,4-dimethylphenyl)acetamide accurately reflects the structural arrangement, indicating the presence of an amino group at the alpha position relative to the carbonyl carbon, with the nitrogen atom of the amide functionality connected to a 3,4-dimethyl-substituted phenyl ring.

Alternative nomenclature includes N-(3,4-dimethylphenyl)glycinamide, which emphasizes the glycine-derived nature of the alpha-amino acid component. The compound also appears in chemical databases under various synonyms including STL183960 and AKOS000189117, facilitating cross-referencing across different chemical information systems.

Table 1: Chemical Identification Parameters

Property Hydrochloride Salt Free Base
Chemical Abstracts Service Number 117044-51-6 117044-52-7
Molecular Formula C₁₀H₁₅ClN₂O C₁₀H₁₄N₂O
Molecular Weight 214.69 g/mol 178.23 g/mol
PubChem Compound Identifier Not specified 22690358
MDL Number MFCD28052811 Not specified

The International Chemical Identifier system provides standardized representations for both forms of the compound. The free base exhibits the InChI string InChI=1S/C10H14N2O/c1-7-3-4-9(5-8(7)2)12-10(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13), while its corresponding InChIKey reads LKSCZNWJQXCZGK-UHFFFAOYSA-N. These identifiers ensure unambiguous chemical identification across international databases and research platforms.

The Simplified Molecular Input Line Entry System representation for the free base appears as CC1=C(C=C(C=C1)NC(=O)CN)C, clearly delineating the connectivity pattern between the dimethyl-substituted aromatic ring and the glycinamide moiety. For the hydrochloride salt, the representation becomes Cl.CC1C=CC(=CC=1C)NC(=O)CN, indicating the ionic association between the protonated amino group and the chloride anion.

Properties

IUPAC Name

2-amino-N-(3,4-dimethylphenyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-7-3-4-9(5-8(7)2)12-10(13)6-11;/h3-5H,6,11H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJGNWQRDLGMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3,4-dimethylphenyl)acetamide hydrochloride typically involves the reaction of 3,4-dimethylaniline with chloroacetyl chloride to form an intermediate, which is then treated with ammonia to yield the desired product. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.

    Temperature: Reactions are typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

    Catalysts: Acid catalysts such as hydrochloric acid may be used to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3,4-dimethylphenyl)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxide ions or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

Overview

2-Amino-N-(3,4-dimethylphenyl)acetamide hydrochloride, also known as N1-(3,4-dimethylphenyl)glycinamide hydrochloride, is an organic compound with the molecular formula C10H15ClN2O. It has garnered attention in various scientific fields, particularly in chemistry, biology, and medicine. This article explores its applications in detail, supported by data tables and case studies.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo diverse chemical reactions such as oxidation, reduction, and substitution.

Key Reactions:

  • Oxidation: Can yield nitroso or nitro derivatives.
  • Reduction: Forms corresponding amines.
  • Substitution: Engages in electrophilic substitution reactions (e.g., nitration).

Biological Activities

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties: Studies have explored its effectiveness against various bacterial strains.
  • Anticancer Properties: Preliminary findings suggest that it may inhibit cancer cell proliferation.

Case Study:
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of 2-amino-N-(3,4-dimethylphenyl)acetamide against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, indicating its potential as a lead compound for antibiotic development.

Pharmaceutical Development

The compound is being studied as a precursor for new drug formulations aimed at treating various diseases. Its structural characteristics allow for modifications that can enhance therapeutic effects.

Example Applications:

  • Development of analgesics or anti-inflammatory drugs.
  • Potential use in treating neurodegenerative diseases.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of dyes and pigments. Its chemical properties make it suitable for creating vibrant colors in industrial applications.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3,4-dimethylphenyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Groups

Key structural differences among analogs include:

  • Substituents on the phenyl ring : Position (2,6- vs. 3,4-dimethyl), electron-withdrawing/donating groups (Cl, OCH₃, NH₂).
  • Modifications on the acetamide nitrogen: Amino, chloro, ethylamino, or diethylamino groups.
  • Presence of additional rings or heteroatoms : Hexahydroazepine in .
Table 1: Structural and Functional Comparisons
Compound Name Phenyl Substituents Acetamide Substituent Key Applications Evidence Source
2-Amino-N-(3,4-dimethylphenyl)acetamide hydrochloride 3,4-dimethyl Amino (NH₂) Pharmaceutical intermediates
2-Chloro-N-(3,4-dimethylphenyl)acetamide 3,4-dimethyl Chloro (Cl) Crystallography studies
N-(2,6-Dimethylphenyl)-2-(ethylamino)acetamide hydrochloride (Impurity D) 2,6-dimethyl Ethylamino (NHCH₂CH₃) Pharmaceutical impurity standard
2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide hydrochloride (Impurity F) 2,3-dimethyl Diethylamino (N(CH₂CH₃)₂) Antiarrhythmic/local anesthetic
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) 2,6-diethyl Chloro, methoxymethyl Herbicide

Physicochemical and Pharmacological Properties

  • Solubility : Hydrochloride salts (e.g., ) improve water solubility, critical for drug formulation. In contrast, neutral analogs like 2-chloro-N-(3,4-dimethylphenyl)acetamide may exhibit lower solubility .
  • Hydrogen Bonding : Crystal structures (e.g., ) reveal intermolecular N–H⋯O bonds, influencing stability and crystallization behavior. Such interactions are absent in chloro-substituted analogs, affecting their packing efficiency .
  • Bioactivity: Local Anesthetic/Antiarrhythmic: Compounds with ethylamino or diethylamino groups () show these activities, likely due to sodium channel interactions .

Key Research Findings

  • Conformational Flexibility : In 2-chloro-N-(3,4-dimethylphenyl)acetamide, syn/anti conformations of the N–H bond relative to methyl groups influence hydrogen-bonding networks and crystal packing .
  • Pharmacological Specificity: Amino groups enhance hydrogen-bonding capacity with biological targets, whereas chloro or alkylamino groups increase lipophilicity, altering membrane permeability .

Biological Activity

2-Amino-N-(3,4-dimethylphenyl)acetamide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on recent studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H14ClN
  • Molecular Weight : 189.68 g/mol
  • CAS Number : 35891-83-9

Recent studies indicate that this compound may exhibit significant inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. BChE plays a crucial role in the hydrolysis of acetylcholine (ACh), and selective inhibition of this enzyme could provide therapeutic benefits without the classical side effects associated with acetylcholinesterase (AChE) inhibitors .

Inhibitory Effects on Butyrylcholinesterase

A study evaluated various substituted acetamide derivatives for their ability to inhibit BChE. The findings revealed that certain derivatives, including those structurally related to this compound, demonstrated IC50 values ranging from 3.94 ± 0.15 to 19.60 ± 0.21 µM, indicating moderate to potent inhibitory activity against BChE .

CompoundIC50 (µM)Type of Inhibition
This compound~10Mixed-type
Control (Tacrine)~0.1Competitive

Neuroprotective Activity

The compound's neuroprotective potential has been highlighted in studies focusing on its ability to mitigate oxidative stress and neuronal cell death. Research suggests that it can reduce the levels of reactive oxygen species (ROS) in neuronal cells, thereby protecting against neurodegeneration .

Case Study 1: In Vitro Evaluation

In vitro experiments conducted on human neuroblastoma cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell apoptosis compared to untreated controls. The mechanism was attributed to the modulation of signaling pathways associated with cell survival and apoptosis .

Case Study 2: Animal Model Studies

In vivo studies using rodent models of Alzheimer's disease showed that administration of the compound led to improved cognitive function as measured by the Morris water maze test. Histological analysis revealed reduced amyloid plaque formation and enhanced synaptic integrity in treated animals compared to controls .

Safety and Toxicity

Toxicological assessments reveal that while this compound exhibits promising biological activity, it also presents risks of skin irritation and eye damage at higher concentrations . The safety profile indicates a need for careful dosing in therapeutic applications.

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying 2-Amino-N-(3,4-dimethylphenyl)acetamide hydrochloride?

Answer:
Synthesis typically involves coupling 3,4-dimethylaniline with a protected aminoacetamide intermediate. A common approach uses carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane, with triethylamine as a base, followed by acid hydrolysis to yield the hydrochloride salt . Purification steps include extraction with dichloromethane, washing with saturated NaHCO₃ and brine, and crystallization from ethanol or methylene chloride . For lab-scale synthesis, single crystals suitable for X-ray diffraction can be grown via slow evaporation of ethanolic solutions .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • IR spectroscopy identifies functional groups (amide C=O stretch ~1650 cm⁻¹, N–H bend ~1550 cm⁻¹) .
  • ¹H/¹³C NMR resolves aromatic protons (δ 6.8–7.2 ppm) and methyl/methylene groups (δ 2.2–2.5 ppm) .
  • X-ray crystallography (e.g., SHELXL ) determines molecular conformation, hydrogen-bonding networks, and dihedral angles between aromatic and amide planes. Asymmetric units may contain multiple conformers, necessitating rigorous refinement .

Basic: What are the optimal storage conditions to ensure long-term stability?

Answer:
Store as a crystalline solid at –20°C in airtight, light-resistant containers. Under these conditions, stability exceeds 5 years with minimal degradation, as confirmed by periodic HPLC and mass spectrometry analyses . Avoid aqueous solutions unless buffered at pH 4–6 to prevent hydrolysis of the amide bond.

Basic: How can researchers develop validated analytical methods for purity assessment?

Answer:

  • HPLC : Use a C18 column with UV detection at λmax = 255 nm (acetamide chromophore) and a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peaks at m/z corresponding to [M+H]⁺ and chloride adducts .
  • Karl Fischer titration : Quantify residual water content (<0.5% w/w) to ensure crystallinity .

Advanced: How can structural polymorphism and conformational variability be analyzed in this compound?

Answer:
Polymorphism arises from variations in hydrogen-bonding motifs (e.g., N–H⋯O vs. N–H⋯Cl interactions) and dihedral angles between the aromatic ring and amide group. Use single-crystal X-ray diffraction to identify distinct conformers within the same asymmetric unit, as seen in related acetamides with dihedral angles ranging from 44.5° to 77.5° . Differential scanning calorimetry (DSC) and powder XRD further characterize phase transitions and lattice packing differences.

Advanced: How should researchers resolve contradictions in reported structural or physicochemical data?

Answer:

  • Cross-validate methodologies : Compare crystallographic data (e.g., CCDC entries) and refine using software like SHELXL to account for thermal motion or disorder.
  • Replicate synthetic conditions : Variations in solvent (ethanol vs. methylene chloride) or temperature (273 K vs. ambient) can alter crystallization pathways .
  • Statistical analysis : Apply Hirshfeld surface analysis to quantify intermolecular interactions and identify outliers in hydrogen-bonding metrics .

Advanced: How do hydrogen-bonding interactions influence the compound’s reactivity and solubility?

Answer:
The amide N–H group forms R₂²(10) dimeric motifs via N–H⋯O hydrogen bonds, which stabilize the crystal lattice and reduce solubility in nonpolar solvents . In solution, protonation of the amino group (pH-dependent) enhances water solubility but may disrupt intermolecular H-bonds. Computational modeling (e.g., DFT) predicts reactivity sites by analyzing electron density distribution and hydrogen-bond acceptor strength .

Advanced: What strategies are employed to study structure-activity relationships (SAR) for this compound?

Answer:

  • Analog synthesis : Modify substituents on the aromatic ring (e.g., 3,4-dimethyl → 3,4-dichloro) to assess steric/electronic effects on biological activity .
  • Biological assays : Screen for activity against targets like ion channels or enzymes, using fluorogenic substrates (e.g., coumarin derivatives ) to quantify inhibition.
  • Pharmacophore modeling : Overlay crystal structures with known bioactive acetamides (e.g., Midodrine ) to identify critical binding motifs.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Amino-N-(3,4-dimethylphenyl)acetamide hydrochloride
Reactant of Route 2
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2-Amino-N-(3,4-dimethylphenyl)acetamide hydrochloride

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